Methanone, (1,4-dihydro-1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (1,4-dihydro-1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) is a complex organic compound that features a unique combination of tetrazine and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1,4-dihydro-1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) typically involves multi-step organic reactions. The process may start with the preparation of the individual thiadiazole and tetrazine rings, followed by their coupling to form the final compound. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and various catalysts to facilitate ring formation and coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methanone, (1,4-dihydro-1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce halogens or alkyl groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, Methanone, (1,4-dihydro-1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) is studied for its unique electronic properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry
In industrial applications, Methanone, (1,4-dihydro-1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) might be used in the production of advanced materials, such as polymers or coatings with unique properties.
Mechanism of Action
The mechanism of action of Methanone, (1,4-dihydro-1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methanone, (1,4-dihydro-1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) include other tetrazine and thiadiazole derivatives, such as:
- 1,2,4,5-Tetrazine-3,6-diyl)bis(phenyl)
- 5-Methyl-1,3,4-thiadiazole derivatives
- Bis(phenyl) derivatives with various heterocyclic rings
Uniqueness
The uniqueness of Methanone, (1,4-dihydro-1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) lies in its combination of tetrazine and thiadiazole rings, which confer distinct electronic and structural properties
Properties
CAS No. |
85810-99-7 |
---|---|
Molecular Formula |
C22H16N8O2S2 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
[6-benzoyl-1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C22H16N8O2S2/c1-13-23-25-21(33-13)29-19(17(31)15-9-5-3-6-10-15)28-30(22-26-24-14(2)34-22)20(27-29)18(32)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChI Key |
RANAUHJCXFNKJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2C(=NN(C(=N2)C(=O)C3=CC=CC=C3)C4=NN=C(S4)C)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.